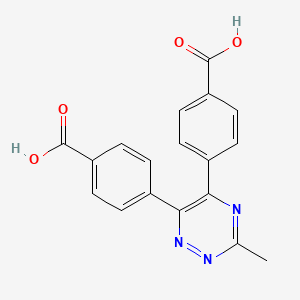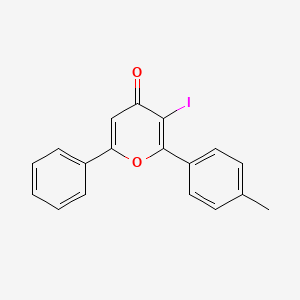
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of an iodine atom, a methylphenyl group, and a phenyl group attached to a pyranone ring. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can be achieved through electrophilic cyclization reactions. One common method involves the use of n-iodosuccinimide as an electrophilic iodinating agent. The reaction typically takes place under mild conditions, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyranone ring or the attached phenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction can lead to various functionalized pyranones.
科学研究应用
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Pyranone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Iodo-4-methylaniline: Another iodine-containing compound with a similar structure but different functional groups.
1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole: A compound with an iodine atom and a pyrazole ring, used in pharmaceutical research.
Uniqueness
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is unique due to its specific combination of functional groups and the pyranone ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
109346-10-3 |
|---|---|
分子式 |
C18H13IO2 |
分子量 |
388.2 g/mol |
IUPAC 名称 |
3-iodo-2-(4-methylphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H13IO2/c1-12-7-9-14(10-8-12)18-17(19)15(20)11-16(21-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI 键 |
IWTQNZNPTJFOMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C=C(O2)C3=CC=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
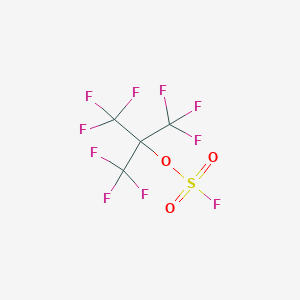
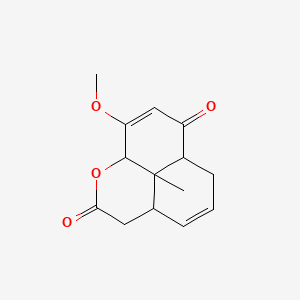
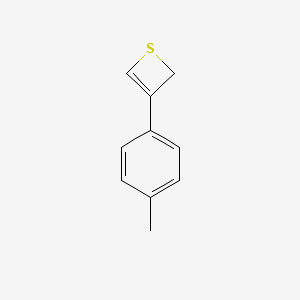
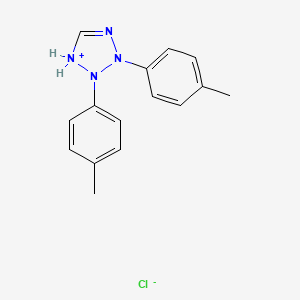
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
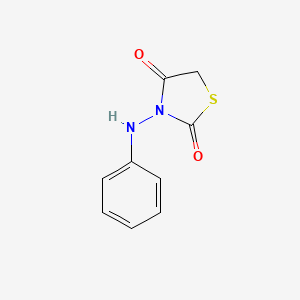
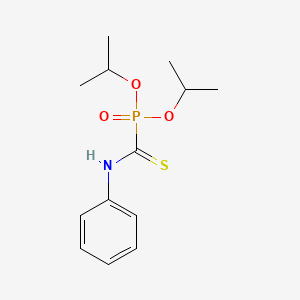

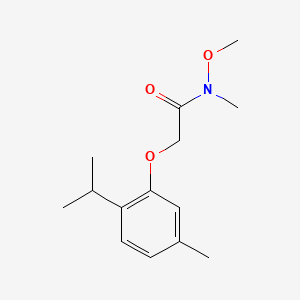
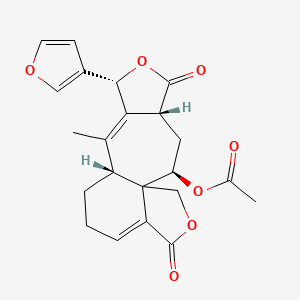
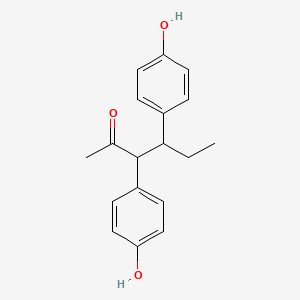
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
